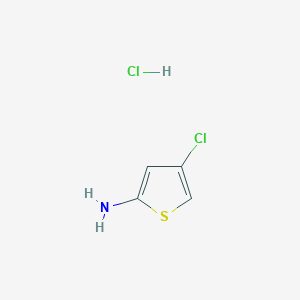

4-Chlorothiophen-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chlorothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C4H5Cl2NS . It is a derivative of 2-aminothiophene and is used in several chemical reactions due to its reactivity .

Synthesis Analysis

The synthesis of this compound can be achieved by several methods. One popular method involves the reaction of 2-aminothiophene with chloroacetyl chloride followed by reduction with sodium borohydride in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FTIR), X-ray crystallography, and mass spectrometry .Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also form imine derivatives when they react with aldehydes and ketones .Physical and Chemical Properties Analysis

Physical properties of amines include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . The specific physical and chemical properties of this compound are not explicitly mentioned in the search results.科学的研究の応用

Antitumor Properties and Drug Formulation

4-Chlorothiophen-2-amine hydrochloride has been explored in the context of antitumor properties and drug formulation. One study investigated amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, which exhibit potent and selective antitumor activity. The research focused on overcoming the lipophilicity and formulation challenges of these compounds by synthesizing water-soluble prodrugs, which retained selectivity and potency against sensitive cell lines. These prodrugs revert quantitatively to their parent amine in vitro and show potential for preclinical evaluation due to their solubility and stability (Bradshaw et al., 2002).

Corrosion Inhibition

In another study, the inhibitory performance of compounds, including those related to 4-chlorothiophen-2-amine, was assessed for their ability to protect mild steel in corrosive environments. This research is crucial for industrial applications where corrosion resistance is essential. One compound demonstrated notable efficiency, suggesting the potential of 4-chlorothiophen-2-amine derivatives in enhancing corrosion resistance (Salarvand et al., 2017).

Synthesis of Antimicrobial Agents

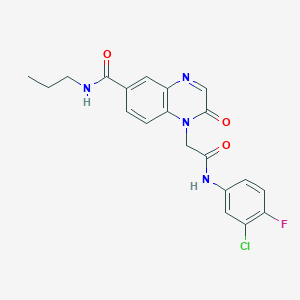

Further research into 4-chlorothiophen-2-amine derivatives involved synthesizing new quinazolinone derivatives with potential antimicrobial activity. The study aimed to explore the behavior of 4H-3,1-benzoxazin-4-one derivatives towards various nitrogen nucleophiles, leading to the synthesis of several compounds with confirmed structures through spectral data. These compounds were screened for antibacterial and antifungal activities, highlighting the versatility of this compound in synthesizing biologically active molecules (Naganagowda & Petsom, 2011).

Environmental Remediation

A study developed poly(allyl amine hydrochloride) polymer hydrogels for removing nutrient anions from aquaculture wastewater, showcasing an application of amine hydrochlorides in environmental remediation. These hydrogels efficiently removed nitrate, nitrite, and orthophosphate, demonstrating the potential of this compound derivatives in treating wastewater and reducing nutrient concentrations to environmentally safe levels (Kioussis et al., 2000).

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Chlorothiophen-2-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This compound also exhibits activity against COX-1 and 5-LOX, although to a lesser extent .

Biochemical Pathways

The inhibition of COX-1, COX-2, and 5-LOX enzymes by this compound affects the biochemical pathways involved in inflammation. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Result of Action

The inhibition of COX-2 by this compound results in a reduction of inflammation. In vivo studies have shown that this compound has significant analgesic and anti-inflammatory effects . Furthermore, it has been found to be significantly potent in the anti-nociceptive assay .

生化学分析

Biochemical Properties

4-Chlorothiophen-2-amine hydrochloride has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit COX-2, an enzyme involved in inflammation . This interaction is believed to be responsible for the compound’s potential anti-inflammatory effects .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit COX-2, which can influence cell signaling pathways related to inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit COX-2, which can lead to changes in gene expression related to inflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages . For instance, it has been found to be significant at concentrations of 5, 10, and 20 mg/kg body weight .

特性

IUPAC Name |

4-chlorothiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMYSWHVHXHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)

![N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2828663.png)

![3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828665.png)